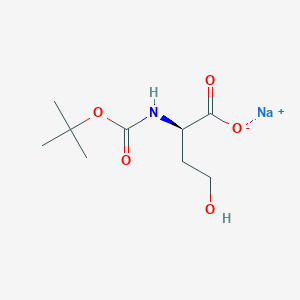

Boc-D-homoserine sodium salt

Description

Advanced Synthetic Routes to Boc-D-Homoserine

The synthesis of N-(tert-butoxycarbonyl)-D-homoserine, commonly known as Boc-D-homoserine, is a critical process in peptide synthesis and medicinal chemistry. medchemexpress.comsigmaaldrich.com This undertaking hinges on two principal stages: the stereoselective formation of the D-homoserine precursor and the subsequent protection of its amino group with a tert-butoxycarbonyl (Boc) moiety.

Stereoselective Preparations of D-Homoserine Precursors

The production of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in pharmaceuticals where the biological activity of a molecule is often dependent on its specific stereochemistry. wikipedia.org Asymmetric synthesis, or enantioselective synthesis, refers to a reaction or series of reactions that preferentially forms one stereoisomer over others. wikipedia.org

Achieving the correct 'D' configuration at the alpha-carbon of homoserine is paramount. Various strategies in asymmetric synthesis can be employed to achieve this. These methods often involve using chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool of readily available enantiopure molecules. wikipedia.orgmdpi.com For instance, asymmetric hydrogenation and other catalytic methods are powerful tools for setting stereocenters with high fidelity. wikipedia.org The synthesis of homoserine derivatives with specific isotopic labels, such as deuterium or tritium, has also been explored, highlighting the advanced chemical manipulations available for creating precise molecular architectures. nih.govacs.org

N-Protection Strategies with the tert-Butoxycarbonyl (Boc) Group

Protecting the amine functional group is a crucial step in multi-step syntheses to prevent unwanted side reactions. mychemblog.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. wikipedia.orgresearchgate.net The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). wikipedia.org

The reaction involves treating D-homoserine with Boc anhydride in the presence of a base. The base serves to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. mychemblog.comwikipedia.org

Efficiency and Selectivity of Boc-Protection

The Boc protection of amines is generally a high-yielding and rapid process that proceeds under relatively mild conditions. fishersci.co.uk A key aspect of protecting D-homoserine is achieving chemoselectivity—that is, ensuring the reaction occurs exclusively at the amine (N-protection) rather than at the hydroxyl group (O-protection). While the amino group is typically more nucleophilic than the hydroxyl group, careful selection of reaction conditions is necessary to ensure high selectivity. The use of specific base and solvent systems can favor N-acylation over O-acylation. For instance, reactions in aqueous or mixed aqueous/organic solvents often provide excellent selectivity for N-protection.

Consideration of Reaction Conditions for Boc-Introduction

The conditions for Boc protection are flexible, allowing for adaptation to various substrates. fishersci.co.uk Key parameters include the choice of base, solvent, and temperature.

Base: A variety of bases can be used, including inorganic bases like sodium hydroxide and sodium bicarbonate, or organic bases such as triethylamine and 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk DMAP is often used as a catalyst, which can significantly accelerate the reaction rate. commonorganicchemistry.com When DMAP is used, it acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a more reactive intermediate, which is then attacked by the amine. commonorganicchemistry.comacs.org

Solvent: The reaction can be performed in a range of solvents. Common choices include mixtures of water and tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile. fishersci.co.ukorganic-chemistry.org Solvent-free conditions have also been reported, offering a more environmentally friendly approach. organic-chemistry.org

Temperature: Most Boc protection reactions are carried out at room temperature or with gentle heating (e.g., 40°C). fishersci.co.uk

The table below summarizes common conditions for the Boc protection of amines.

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Tetrahydrofuran (THF) | 0°C to Room Temperature | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Chloroform (B151607) | Reflux | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Room Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Room Temperature | organic-chemistry.org |

Derivatization from D-Homoserine Lactone Precursors

D-homoserine can be readily cyclized to form D-homoserine lactone, a five-membered ring structure. This lactone is a valuable synthetic intermediate, as the ring can be opened by various nucleophiles to introduce new functional groups, providing a pathway to a diverse range of derivatives. mdpi.com The stereochemistry of the D-homoserine precursor is critical, as it directly translates to the stereochemistry of the resulting lactone and its subsequent derivatives. nih.gov

Ring-Opening Reactions for Functionalization

The carbonyl group of the lactone is an electrophilic site susceptible to attack by nucleophiles. researchgate.net This reaction, known as nucleophilic acyl substitution, results in the cleavage of the ester bond and the opening of the lactone ring. researchgate.netnih.gov This strategy is a powerful tool for functionalization.

A wide array of nucleophiles can be employed for this purpose, including:

Amines: Reaction with amines leads to the formation of amides, yielding amino acid derivatives with extended side chains.

Alcohols/Alkoxides: These nucleophiles produce new esters.

Enolates: Stabilized carbanions, such as enolates, can open the lactone ring to form functionalized ketoesters or related compounds. researchgate.net

The choice of nucleophile and reaction conditions allows for the controlled introduction of specific functionalities, making D-homoserine lactone a versatile building block for creating complex molecules. mdpi.com

Synthesis of N-Acylated Homoserine Lactone Analogues

The synthesis of N-acylated homoserine lactones (AHLs), crucial molecules in bacterial quorum sensing, can be achieved from Boc-D-homoserine derivatives through a sequence of cyclization and acylation. A key step is the formation of the γ-lactone ring from the protected amino acid. One effective method to achieve this is through iodolactonization. This reaction proceeds by generating a halonium ion, which is then intramolecularly attacked by the nucleophilic oxygen of the carboxylic acid, typically under mildly basic conditions to enhance nucleophilicity wikipedia.org.

Once the Boc-protected homoserine lactone is formed, the subsequent step is N-acylation. This is commonly performed after the removal of the acid-labile Boc group (see section 2.4.1). The resulting free amine of the homoserine lactone can then be coupled with various acyl groups. A standard procedure for this transformation is the Schotten-Baumann reaction, which involves treating the homoserine lactone salt (e.g., hydrobromide) with an appropriate acid chloride under basic conditions beilstein-journals.org. This methodology allows for the introduction of diverse acyl chains, leading to a library of AHL analogues with varying chain lengths and functionalities. beilstein-journals.orgnih.govrsc.org These synthetic analogues are instrumental as chemical probes for studying structure-activity relationships in quorum sensing modulation. beilstein-journals.orgmdpi.com

| Precursor | Reaction Sequence | Resulting Analogue | Key Methods |

| Boc-D-homoserine derivative | 1. Iodolactonization2. Boc Deprotection3. N-Acylation | N-Acyl-D-homoserine lactone | Iodolactonization, Schotten-Baumann conditions |

| (S)-Methionine | 1. Reaction with bromoacetic acid2. N-Acylation | (S)-N-Acyl-homoserine lactone | Schotten-Baumann conditions |

| N-substituted hydroxyproline esters | 1. Oxidative radical scission2. Reduction and in situ cyclization | N-substituted homoserine lactones | Radical scission, Reductive cyclization |

Site-Specific Chemical Modifications and Functional Group Interconversions

Boc-D-homoserine is a versatile building block that allows for specific chemical modifications at its distinct functional groups: the hydroxyl side chain and the carboxylic acid moiety.

The primary hydroxyl group on the side chain of Boc-D-homoserine is a prime site for chemical modification. A common transformation is its conversion into an ether, which can serve as a protective group during subsequent synthetic steps. For instance, benzylation of the hydroxyl group yields Boc-O-benzyl-D-homoserine. This derivative is widely used in peptide synthesis, where the benzyl (B1604629) group enhances solubility and stability and can be removed later via hydrogenolysis chemimpex.com.

Furthermore, the hydroxyl group plays a crucial role in intramolecular cyclization reactions to form the corresponding γ-lactone, a core structure in many biologically active molecules. This transformation, as highlighted in the synthesis of AHLs (section 2.2.2), effectively converts the linear amino acid into a heterocyclic system through the formation of an intramolecular ester wikipedia.org.

The carboxylic acid functional group of Boc-D-homoserine can undergo a variety of transformations essential for peptide synthesis and the creation of derivative compounds.

Esterification : The carboxylic acid is readily converted into various esters, such as methyl or ethyl esters. This is often achieved using methods like Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst) or by using alkyl halides with a base like potassium carbonate researchgate.net. N-Boc-D-homoserine methyl ester is a common synthetic intermediate achemblock.com.

Amide Bond Formation : The carboxyl group can be activated and coupled with primary or secondary amines to form amide bonds. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently employed for this purpose researchgate.net. This reaction is fundamental to the incorporation of the homoserine moiety into peptide chains.

Lactonization : As previously mentioned, the carboxylic acid acts as an internal nucleophile in the formation of the γ-lactone ring, a key structural modification that underpins the synthesis of AHLs wikipedia.org.

| Functional Group | Type of Modification | Reagents/Conditions | Resulting Structure |

| Hydroxyl Group | Benzylation (Protection) | Benzyl halide, Base | O-benzyl ether |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl ester) |

| Carboxylic Acid | Amide Formation | Amine, Coupling agents (e.g., EDC, DCC) | Amide |

| Hydroxyl & Carboxyl | Lactonization | I₂, Base | γ-lactone |

While not a direct modification of Boc-D-homoserine itself, related synthetic strategies have been developed for the stereoselective synthesis of β,β-dimethyl-D-homoserine. These methods highlight advanced techniques for introducing alkyl groups stereoselectively. One approach involves the regioselective dialkylation of a suitable precursor derived from D-aspartic acid. This method allows for the controlled introduction of two methyl groups at the β-position, leading to the formation of a quaternary carbon center with high enantiomeric excess. Such β,β-dimethylated amino acids are of significant interest as building blocks for creating peptides with constrained conformations and increased metabolic stability.

Strategic Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability under many reaction conditions and its facile removal under acidic conditions masterorganicchemistry.comorganic-chemistry.org. The cleavage mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide masterorganicchemistry.comcommonorganicchemistry.comyoutube.com. A variety of acid-based methods have been developed, allowing chemists to choose a protocol that is compatible with other functional groups present in the molecule.

Common reagents for Boc deprotection include:

Trifluoroacetic Acid (TFA) : A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method. The reaction is typically fast, often completing within 30 minutes at room temperature masterorganicchemistry.comfishersci.co.ukresearchgate.net. Concentrations can range from 25-50% TFA in DCM to neat TFA fishersci.co.uk.

Hydrogen Chloride (HCl) : A solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane (B91453), is another widely used and effective reagent nih.govresearchgate.netxjtlu.edu.cncommonorganicchemistry.com. This method is often preferred in solid-phase peptide synthesis and can offer superior selectivity for Nα-Boc group removal in the presence of tert-butyl esters nih.govresearchgate.net.

Sulfonic Acids : p-Toluenesulfonic acid (p-TsOH) is considered a greener and more economical alternative to TFA mdpi.comscirp.org. It can be used in various solvents or even under solvent-free mechanochemical conditions mdpi.comscirp.orgtandfonline.comjst.go.jpsemanticscholar.org.

Alternative Conditions : For substrates sensitive to strong acids, milder or alternative conditions have been developed. These include using iodine under solvent-free conditions, Lewis acids, or simply heating in water, which can act as a catalyst at elevated temperatures semanticscholar.orgresearchgate.net.

The choice of deprotection agent is critical for chemoselectivity, especially when other acid-sensitive protecting groups, such as tert-butyl esters or benzyl ethers, are present in the molecule nih.govresearchgate.net.

| Reagent | Typical Solvent(s) | Common Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA, Room Temp, < 1 hr | Very common, efficient, and fast masterorganicchemistry.comfishersci.co.uk. |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol | 4M solution, Room Temp, ~30 min | Highly effective; can be selective over t-butyl esters nih.govresearchgate.netxjtlu.edu.cn. |

| p-Toluenesulfonic Acid (p-TsOH) | THF/DCM, Dioxane | Room Temp or heated | "Green" alternative to TFA; can be used solvent-free mdpi.comscirp.orgtandfonline.com. |

| Iodine | Solvent-free or various | Heated | A milder, metal-free alternative for sensitive substrates researchgate.net. |

| Water | None | Reflux temperature | Catalyst-free, environmentally friendly "green" method semanticscholar.org. |

Impact of Protecting Group Cleavage on Product Integrity

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of peptides and other molecules derived from this compound. The integrity of the final product is highly dependent on the conditions used for this deprotection step, as side reactions can occur, compromising the purity and yield of the desired compound.

One of the most common methods for Boc deprotection is the use of strong acids, such as trifluoroacetic acid (TFA). While effective, repetitive treatments with TFA can lead to side reactions, especially in sensitive amino acids like tryptophan, methionine, and cysteine. chempep.com Alkylation of susceptible residues by carbocations generated during the acid-catalyzed cleavage is a significant side reaction. chempep.com The choice of scavengers added to the cleavage cocktail is crucial to minimize these unwanted modifications. chempep.com

A specific side reaction relevant to homoserine derivatives is the formation of homoserine lactone. Under the acidic conditions of hydrogen fluoride (HF) cleavage, tert-butyl cations formed from the deprotection of tert-butyl-based protecting groups can alkylate the thioether side chain of a C-terminal methionine, which can subsequently cyclize to form a homoserine lactone. peptide.com To prevent this, it is recommended to remove all tert-butyl-based protecting groups before HF cleavage. peptide.com

The stability of other protecting groups present in the molecule must also be considered. For instance, in peptide synthesis, it is often necessary to remove the Boc group while leaving other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, intact. researchgate.net This requires the development of selective deprotection conditions.

The formation of aspartimide is another potential side reaction when peptides containing aspartic acid are subjected to acidic deprotection conditions. sigmaaldrich.com This can be minimized by performing the cleavage at lower temperatures. sigmaaldrich.com

To mitigate these issues and improve product integrity, researchers have explored alternative deprotection methods. These include the use of milder acids, different solvent systems, and optimizing reaction times and temperatures. chempep.comsigmaaldrich.com The use of a Brønsted acidic deep eutectic solvent has been reported as an efficient and sustainable method for N-Boc deprotection, offering advantages in terms of simplicity and shorter reaction times. mdpi.com

Below is a table summarizing common side reactions during Boc deprotection and strategies to minimize them:

| Side Reaction | Amino Acid(s) Involved | Conditions Favoring the Reaction | Minimization Strategies |

| Alkylation | Trp, Met, Cys, Tyr | Strong acid (e.g., TFA, HF) | Use of scavengers (e.g., thioanisole, EDT) chempep.comsigmaaldrich.com |

| Homoserine Lactone Formation | C-terminal Met | HF cleavage with t-butyl protecting groups present | Removal of t-butyl groups prior to HF cleavage peptide.com |

| Aspartimide Formation | Asp | Acidic conditions, elevated temperature | Cleavage at lower temperatures (≤ 5 °C) sigmaaldrich.com |

| Sulfonation of Tryptophan | Trp, Arg (with Mtr, Pmc, Pbf protection) | Acidic cleavage | Use of Fmoc-Trp(Boc)-OH sigmaaldrich.com |

Green Chemistry Principles in Boc-D-Homoserine Synthesis

The application of green chemistry principles to the synthesis of Boc-D-homoserine and its derivatives is aimed at developing more environmentally friendly and sustainable processes. This involves the use of safer solvents, reducing energy consumption, and minimizing waste.

Solvent-Free and Aqueous Reaction Systems

A key focus of green chemistry in peptide and amino acid synthesis is the replacement of hazardous organic solvents like dichloromethane (DMF) and N,N-dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Propylene (B89431) carbonate has been investigated as a greener alternative for both solution-phase and solid-phase peptide synthesis. rsc.orgwordpress.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully carried out in water, yielding N-t-Boc derivatives chemoselectively. organic-chemistry.org Aqueous microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles has also been developed as an organic solvent-free, environmentally friendly method for peptide synthesis. mdpi.com This approach utilizes water-dispersible Boc-amino acid nanoparticles, which can be prepared by pulverization in the presence of a dispersion agent like PEG. semanticscholar.org

Solvent-free reaction conditions represent another significant advancement in green synthesis. An efficient technique for the Boc-protection of amines involves stirring the substrate in molten di-(tert-butyl)dicarbonate without any solvent or catalyst. semanticscholar.org This method is particularly advantageous as the reagents are not sensitive to air or moisture. semanticscholar.org Iodine has also been used as a catalyst for the N-protection of various amines with (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org

Energy-Efficient Synthesis Protocols

Energy efficiency in chemical synthesis can be improved by reducing reaction times and temperatures. Microwave-assisted synthesis has emerged as a valuable tool in this regard. The application of microwave irradiation can significantly shorten reaction times and improve yields in peptide synthesis. mdpi.comnih.gov For example, microwave-assisted aqueous solid-phase synthesis using Boc-amino acid nanoparticles allows for rapid reactions on the resin in water. mdpi.com Microwave irradiation has also been used in a solvent-free, one-pot synthesis of quinazolinone inhibitors, demonstrating its utility in creating more environmentally friendly processes. nih.gov

Thermal deprotection of N-Boc protected amines in a continuous flow system offers another energy-efficient alternative to traditional acid-catalyzed methods. acs.org This method can be performed in the absence of an acid catalyst, and selective deprotection can be achieved by controlling the temperature. acs.org

The use of efficient catalysts can also reduce the energy input required for a reaction. For instance, deep eutectic solvents (DES) have been used as both the reaction medium and catalyst for N-Boc deprotection, allowing for rapid reactions under mild conditions. mdpi.com

The following table provides a summary of green chemistry approaches in the context of Boc-D-homoserine synthesis:

| Green Chemistry Approach | Method | Advantages |

| Safer Solvents | Use of propylene carbonate instead of DMF/DCM rsc.orgwordpress.com | Reduced toxicity and environmental impact. |

| Aqueous Systems | Catalyst-free N-Boc protection in water organic-chemistry.org | Eliminates the need for organic solvents. |

| Aqueous Systems | Microwave-assisted solid-phase synthesis with Boc-amino acid nanoparticles in water mdpi.com | Organic solvent-free, faster reaction times. |

| Solvent-Free Reactions | Stirring substrate in molten (Boc)₂O semanticscholar.org | No solvent required, robust conditions. |

| Energy Efficiency | Microwave-assisted synthesis mdpi.comnih.govnih.gov | Reduced reaction times, improved yields. |

| Energy Efficiency | Thermal deprotection in continuous flow acs.org | Acid-catalyst free, temperature-controlled selectivity. |

Utilization as a Chiral Building Block in Asymmetric Synthesis

The primary application of this compound in organic chemistry is its use as a chiral building block. Chiral building blocks are optically pure compounds that chemists incorporate into a larger synthesis to introduce a specific stereocenter, a crucial practice in the development of pharmaceuticals and other bioactive molecules where chirality dictates function. As a derivative of the non-proteinogenic amino acid homoserine, this compound belongs to the broader class of β-hydroxy-α-amino acids, which are prominent chiral precursors in the synthesis of numerous important medicines. nih.govresearchgate.net Its Boc (tert-butoxycarbonyl) protecting group ensures that the nitrogen nucleophilicity is masked, allowing for selective reactions at its other functional groups. researchgate.net

The well-defined stereocenter of Boc-D-homoserine allows for its incorporation into larger, complex molecular frameworks, or scaffolds, with a high degree of stereochemical control. These scaffolds form the core structures of new chemical entities. A common strategy involves using the hydroxyl group of the homoserine side chain for further chemical elaboration. For instance, in peptide synthesis, an N-Boc protected serine (a close structural analog of homoserine) can be used to form an O-acyl isopeptide bond, which can later rearrange via an O-to-N acyl shift. nih.gov This type of intramolecular rearrangement, guided by the amino acid scaffold, is a powerful tool for creating macrocyclic peptide structures that are otherwise difficult to synthesize. nih.gov This principle highlights how the inherent structure of a building block like Boc-D-homoserine can direct the formation of complex architectures. Furthermore, the use of such complex, chiral building blocks is central to combinatorial chemistry approaches that aim to build structurally diverse molecules with stable, chiral carbon-carbon backbones. google.com

Boc-D-homoserine is itself a protected β-hydroxy-α-amino acid, a structural motif found in a variety of bioactive natural products. researchgate.net While it is an end-product, its structure represents a key target for asymmetric synthesis. Methods to produce such compounds often involve the stereoselective aldol (B89426) reaction of a glycine (B1666218) enolate equivalent with an aldehyde or ketone. nih.govresearchgate.net Following the key bond-forming reaction, the resulting product can be treated with di-tert-butyldicarbonate to install the Boc protecting group, yielding the N-Boc-protected β-hydroxy-α-amino acid in high yield. nih.gov The availability of Boc-D-homoserine as a commercial reagent provides chemists with a direct entry point to this class of compounds, bypassing the need for the initial asymmetric synthesis and allowing for its direct use in further synthetic transformations.

While not typically used as a standalone chiral catalyst, Boc-D-homoserine can be incorporated as a monomeric unit into larger molecular systems that exhibit catalytic activity or act as chiral auxiliaries. In the field of peptide-based catalysis, short synthetic peptides are used to create a chiral microenvironment that can influence the stereochemical outcome of a reaction. nih.gov The inclusion of amino acid derivatives like homoserine can alter the peptide's secondary structure, such as its ability to form a specific type of turn or helix, which in turn impacts its catalytic efficiency and selectivity. nih.gov The N-Boc group is a standard feature in the solid-phase synthesis of such catalytic peptides. nih.gov Similarly, the homoserine structure can be part of a larger molecule that directs the stereochemistry of a reaction, after which it may remain in the final product or be cleaved. This is exemplified by strategies where a depsipeptide is formed through the side chain, followed by a planned rearrangement to the final amide bond, a process where the amino acid structure temporarily acts as an auxiliary to facilitate the cyclization. nih.gov

Role in Natural Product Synthesis

The structural features of Boc-D-homoserine make it an attractive starting material or intermediate in the total synthesis of natural products and their analogs. The "chiral pool" synthesis approach, which utilizes readily available, inexpensive chiral molecules from nature, is a cornerstone of natural product synthesis, and amino acid derivatives are frequently used in this context. bath.ac.uk

Boc-D-homoserine has been used as a direct precursor in the assembly of complex macrocyclic structures that form the core of certain natural products. A notable example is its use in the synthesis of macrocycles designed to mimic the Keap1-Nrf2 protein-protein interaction interface. In this work, Boc-D-homoserine was coupled with another amine-containing fragment to extend a peptide chain. diva-portal.orgacs.org The hydroxyl group on the homoserine side chain was then utilized for a subsequent Mitsunobu reaction to close the macrocycle, forming a 13-membered lactone. diva-portal.orgacs.org This demonstrates a dual role for the building block: extending a linear precursor and providing the functionality for the key ring-forming step. In a different context, the L-enantiomer, L-homoserine, was used as the chiral starting material to synthesize the non-proteinogenic amino acid Fmoc-L-homotyrosine, a key component required for the total synthesis of the cyclic peptide natural product anabaenopeptin F. ulaval.ca

| Starting Fragment 1 | Coupled Building Block | Resulting Intermediate | Key Transformation | Final Core Structure | Reference |

|---|---|---|---|---|---|

| Amine from deprotection of Intermediate 31 | Boc-D-homoserine | Compound 32 (Dipeptide-like structure) | Intramolecular Mitsunobu Reaction (Lactonization) | 13-membered Macrocyclic Lactone (Compound 34) | diva-portal.orgacs.org |

In addition to the total synthesis of naturally occurring molecules, Boc-D-homoserine is instrumental in creating structurally related analogues for biological testing. These analogues help researchers understand structure-activity relationships and can lead to compounds with improved properties. The synthesis of the Keap1-Nrf2 inhibitory macrocycles is a prime example, where Boc-D-homoserine was used to build analogues of a natural product core. diva-portal.orgacs.org The defined D-configuration of the homoserine building block ensures the precise three-dimensional arrangement of the side chain in the final macrocyclic analogue, which is critical for its biological activity. acs.org This principle of using a core chiral scaffold to generate a library of related compounds is also seen in the synthesis of new analogues of acyl homoserine lactones (AHLs), which are bacterial quorum-sensing molecules. researchgate.net By starting with a stereochemically pure homoserine-derived unit, chemists can systematically modify other parts of the molecule to probe biological function. researchgate.net

Development of Diverse Chemical Libraries via Combinatorial Synthesis

This compound, and its free acid form, serve as a valuable chiral building block in the generation of focused chemical libraries, particularly in the synthesis of macrocyclic compounds. The strategic incorporation of this amino acid derivative allows for the systematic variation of molecular architecture, leading to the production of a series of related compounds with distinct structures and properties. This approach is particularly relevant in the field of drug discovery, where the synthesis of libraries of structurally diverse molecules is essential for screening and identifying new therapeutic agents.

A notable example of this application is in the synthesis of a library of macrocycles designed to target protein-protein interactions. acs.orgnih.gov In this context, Boc-D-homoserine was utilized as a key component to introduce specific conformational constraints and to enable the exploration of the chemical space around a known bioactive scaffold.

The general synthetic strategy involves a multi-step sequence where a common intermediate is elaborated using a variety of building blocks in a combinatorial fashion. In one such reported synthesis, a key intermediate was coupled with Boc-D-homoserine to extend a peptide chain. acs.orgnih.gov Subsequent modifications, including the coupling of different amines to a carboxylic acid intermediate, led to the generation of a focused library of amide derivatives. acs.orgnih.gov This approach highlights how a single chiral building block like Boc-D-homoserine can be instrumental in creating a multitude of new chemical entities.

The following tables detail the diversification of a macrocyclic scaffold, where variations were introduced at specific points in the synthetic pathway.

Table 1: Synthesis of Amide Derivatives from a Common Acid Intermediate

This table illustrates the combinatorial approach where a common carboxylic acid intermediate, derived from a larger macrocyclic precursor, was coupled with various amines to generate a library of amide compounds.

| Entry | Amine | Resulting Amide |

| 1 | Methylamine | Compound 24 |

| 2 | Ethylamine | Compound 25 |

| 3 | Propylamine | Compound 26 |

| 4 | Isopropylamine | Compound 27 |

Data sourced from a study on the synthesis of macrocyclic inhibitors. acs.orgnih.gov

Following the generation of this initial set of diverse amides, the Boc protecting group was removed, and the resulting free amine was further coupled with N-acetyl-L-proline to yield the final library of macrocyclic compounds. acs.orgnih.gov

Table 2: Final Macrocyclic Library Compounds

This table shows the final products of the combinatorial synthesis, demonstrating the structural diversity achieved.

| Precursor | Final Compound |

| Compound 24 | Compound 12 |

| Compound 25 | Compound 13 |

| Compound 26 | Compound 14 |

| Compound 27 | Compound 15 |

Data sourced from a study on the synthesis of macrocyclic inhibitors. acs.orgnih.gov

This systematic approach to synthesis, enabled by the use of versatile building blocks like Boc-D-homoserine, is a powerful tool for generating focused libraries of complex molecules for biological screening and lead optimization.

Properties

Molecular Formula |

C9H16NNaO5 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C9H17NO5.Na/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 |

InChI Key |

JVEDJBJPRTYLBE-FYZOBXCZSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Applications in Advanced Organic Synthesis and Chiral Molecule Construction

Role as a Protected Amino Acid Building Block

In peptide synthesis, amino acids must be added sequentially to a growing peptide chain. To ensure that the correct peptide bond is formed (between the carboxyl group of one amino acid and the amino group of another), all other reactive functional groups must be temporarily masked or "protected." The Boc group on Boc-D-homoserine serves as a temporary protecting group for the α-amino group. chemimpex.com This prevents the amine from reacting out of turn, such as forming a peptide bond with another molecule of itself. The Boc group is specifically chosen for its stability under the conditions required for peptide bond formation (coupling) and its lability under mildly acidic conditions, which allows for its selective removal when needed. researchgate.net

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for creating synthetic peptides. In the context of Boc-based SPPS, Boc-D-homoserine is used as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide chain is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). researchgate.net

Neutralization: The newly exposed ammonium (B1175870) salt is neutralized with a base to yield a free amino group, which is ready for coupling.

Coupling: The next amino acid to be added, in this case, Boc-D-homoserine, is activated and then added to the resin. Activation of its carboxyl group is achieved using coupling reagents (e.g., carbodiimides like DCC or phosphonium/uronium salts like HBTU/HATU), which facilitate the formation of the new peptide bond.

Wash: Excess reagents and byproducts are washed away, leaving the elongated, Boc-protected peptide ready for the next cycle of deprotection and coupling.

This cycle is repeated until the desired peptide sequence is assembled. The use of Boc-D-homoserine allows for the precise insertion of this non-proteinogenic, D-configured amino acid at any desired position in the peptide chain.

Role in Peptidomimetic and Bioactive Molecule Development

Use as a Scaffold or Key Intermediate

Boc-D-homoserine serves as a versatile scaffold or intermediate in the synthesis of peptidomimetics and other bioactive molecules. chemimpex.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability or oral bioavailability. longdom.orgwjarr.com The homoserine structure can be modified at its hydroxyl side chain to introduce new functional groups or to cyclize the peptide, adding conformational constraints that can enhance binding affinity and selectivity for a biological target. chemimpex.comgoogle.com

Influence on Enantiomeric Purity in Drug Design

The enantiomeric purity of a therapeutic peptide is critical for its safety and efficacy. nih.gov The presence of even small amounts of the wrong diastereomer can lead to reduced activity or unwanted side effects. This compound plays a significant role in ensuring the stereochemical integrity of the final drug product in several ways.

First, starting with an enantiomerically pure building block like Boc-D-homoserine is a fundamental requirement. nih.govresearchgate.net Any D/L impurity in the starting material will be carried through the synthesis, compromising the purity of the final peptide. nih.gov

Second, and more strategically, the deliberate incorporation of a D-amino acid into a peptide sequence is a well-established method to enhance its resistance to proteolysis. nih.govnih.gov Most proteases in the body are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in vivo. nih.gov This enhanced stability ensures that the drug maintains its intended, enantiomerically pure structure for a longer duration, allowing it to exert its therapeutic effect.

Finally, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for the peptide's interaction with its biological target. nih.govazolifesciences.com By locking the peptide into a more rigid, bioactive conformation, the D-amino acid helps maintain the precise three-dimensional arrangement of functional groups required for activity, effectively preserving the functional "purity" of the intended structure. Therefore, using Boc-D-homoserine is not just about adding a component; it is a strategic design choice to control and maintain the enantiomeric and conformational purity of the final bioactive molecule. nih.govnih.gov

Advanced Analytical Characterization and Chiral Purity Assessment of Boc D Homoserine Derivatives

Spectroscopic and Chromatographic Methods for Stereochemical Analysis

A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to the stereochemical analysis of Boc-D-homoserine derivatives. These methods are essential for both qualitative and quantitative assessment of chiral purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to distinct retention times and their subsequent separation. For the analysis of Boc-protected amino acids like Boc-D-homoserine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution between the enantiomers. The elution order of the D- and L-enantiomers can vary depending on the specific CSP and mobile phase conditions.

To enhance detection sensitivity, particularly at low concentrations, derivatization with a fluorescent tag can be employed prior to HPLC analysis.

Table 1: Typical Chiral HPLC Parameters for Boc-Homoserine Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane/Isopropanol mixtures, often with an acidic modifier |

| Detection | UV (e.g., at 210-220 nm) or Fluorescence (if derivatized) |

| Analyte | N-Boc-D/L-homoserine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the diastereomeric purity of chiral compounds. While standard NMR cannot differentiate enantiomers in an achiral environment, it can be adapted for this purpose. One common strategy involves the use of a chiral solvating agent, which forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. Alternatively, the enantiomers can be chemically converted into diastereomers by reaction with a chiral derivatizing agent.

For Boc-D-homoserine, the resulting diastereomers will exhibit distinct chemical shifts for protons and carbons near the stereocenter. The integration of these separated signals allows for the precise quantification of the diastereomeric ratio. This method is particularly valuable for confirming the stereochemical outcome of reactions where new stereocenters are formed.

Mass Spectrometry (MS) Applications in Derivatized Forms

Mass Spectrometry (MS) is a highly sensitive technique for molecular weight determination and structural elucidation. Although MS itself is generally blind to stereochemistry, it becomes a powerful tool for chiral analysis when coupled with a separation technique or when analyzing derivatized forms. When interfaced with chiral HPLC (LC-MS), it allows for the mass identification of the separated enantiomers, providing an additional layer of confirmation.

Another advanced MS-based approach involves the formation of diastereomeric complexes with a chiral selector in the gas phase. These complexes can then be distinguished based on their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, a technique known as the kinetic method.

Evaluation of Stereochemical Integrity in Multi-step Synthesis

Maintaining the stereochemical integrity of the homoserine backbone throughout a multi-step synthesis is of utmost importance. Each synthetic step, from protection and activation to coupling and deprotection, poses a potential risk of racemization or epimerization. Therefore, rigorous analytical monitoring at various stages of the synthesis is crucial.

For instance, during the activation of the carboxylic acid of Boc-D-homoserine for peptide bond formation, certain activating agents or harsh reaction conditions can lead to racemization at the α-carbon. The choice of coupling reagents, solvents, and temperature must be carefully optimized to preserve the stereochemical purity. Chiral HPLC is often employed to analyze crude reaction mixtures to assess the extent of any potential racemization. Similarly, the acidic or basic conditions used for the removal of protecting groups must be selected to avoid compromising the stereocenter.

Techniques for Quantitative Analysis of Enantiomers

The accurate quantification of the enantiomeric composition, typically expressed as enantiomeric excess (ee), is a critical aspect of quality control. Chiral HPLC is the most widely adopted method for this purpose due to its accuracy and reproducibility. The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Comparison of Techniques for Quantitative Enantiomeric Analysis

| Technique | Principle of Separation | Key Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, robust, and widely applicable. |

| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase in the gas phase. | Excellent resolution and sensitivity for volatile compounds. |

| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field containing a chiral selector. | High separation efficiency, minimal sample consumption. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals. | Provides structural information and does not require physical separation. |

In addition to chiral HPLC, other techniques such as chiral gas chromatography (GC), often after derivatization to increase volatility, and chiral capillary electrophoresis (CE) are also utilized for the quantitative analysis of enantiomers. Each method offers its own set of advantages regarding resolution, sensitivity, and sample requirements, allowing for the selection of the most appropriate technique based on the specific analytical challenge.

Mechanistic and Theoretical Studies Involving Boc D Homoserine Derivatives

Mechanistic Investigations of Biological Activity (in vitro)

In vitro studies are crucial for dissecting the specific molecular interactions between a compound and its biological target without the complexities of a whole-organism system. For Boc-D-homoserine derivatives, these investigations have primarily focused on their roles in disrupting bacterial communication and pathogenesis.

Elucidation of Enzyme Inhibition Mechanisms

The structural similarity of homoserine derivatives to various endogenous substrates makes them prime candidates for studying enzyme inhibition. While research on Boc-D-homoserine sodium salt itself is specific, the principles of inhibition can be elucidated from studies on related amino acid derivatives. nih.gov Enzyme inhibition is a critical mechanism in drug development and the regulation of metabolic pathways. nih.gov

The general mechanism involves the inhibitor molecule binding to the enzyme's active site, preventing the natural substrate from binding. The Boc-group on a homoserine derivative can influence this interaction significantly. Its bulky nature can lead to steric hindrance within the active site, blocking substrate access. Furthermore, the electronic properties of the carbamate (B1207046) can alter the binding affinity compared to the natural substrate.

Studies on enzymes like homoserine dehydrogenase, a key player in the biosynthesis of essential amino acids, show that molecules structurally related to homoserine can act as inhibitors. smolecule.com For instance, research on dihydrofolate reductase has demonstrated that replacing key amino acids with non-natural, structurally similar ones can selectively reduce inhibitor binding while maintaining substrate affinity, a principle that can be applied to the design of specific enzyme inhibitors based on the Boc-D-homoserine scaffold. nih.gov The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) depends on the specific interactions between the derivative and the enzyme's active site or allosteric sites.

Table 1: Examples of Enzyme Inhibition by Amino Acid Derivatives Note: This table presents generalized data from studies on amino acid derivatives to illustrate inhibition principles.

| Enzyme Target | Inhibitor Class | Common Mechanism | Potential Effect |

| Dihydrofolate Reductase | Amino Acid Analogs | Competitive binding at active site | Disruption of folate metabolism |

| Homoserine Dehydrogenase | Homoserine Analogs | Feedback inhibition | Regulation of amino acid synthesis |

| Various Proteases | Peptide mimics | Active site occupation | Blockade of protein degradation |

Studies on Quorum Sensing Signal Receptor Binding and Function

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. mdpi.com In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs). mdpi.com Boc-D-homoserine derivatives, particularly the lactonized form, are structurally analogous to the homoserine lactone "head" group of AHLs and have been investigated as modulators of QS.

These derivatives primarily function as antagonists of AHL receptors, such as LuxR in Vibrio fischeri or LasR in Pseudomonas aeruginosa. nih.govfrontiersin.org The mechanism of antagonism involves the synthetic analog binding to the ligand-binding pocket of the receptor protein. By occupying this site, it prevents the native AHL from binding and activating the receptor. This, in turn, prevents the receptor from dimerizing and binding to DNA to initiate the transcription of QS-regulated genes. nih.gov

Molecular modeling and in vitro studies have shown that modifications, such as those inherent in Boc-protected derivatives or synthetic ureas derived from homoserine lactone, can lead to stronger hydrophobic interactions or additional hydrogen bonds within the receptor's binding site compared to the natural ligand. nih.govnih.gov This enhanced binding affinity makes them effective competitive inhibitors, capable of disrupting QS at micromolar concentrations without being toxic to the bacteria. nih.gov

Table 2: Activity of Homoserine Lactone Analogs as Quorum Sensing Antagonists

| Derivative Class | Target Receptor (Organism) | Observed In Vitro Effect | Reference |

| N-Alkyl Ureas of Homoserine Lactone | ExpR (Erwinia chrysanthemi) | Inhibition of receptor dimerization | nih.gov |

| TGK-series Homoserine Lactone Analogues | LuxR (E. coli biosensor) | Significant inhibition of GFP reporter gene expression | nih.gov |

| N-Acyl-Homoserine Lactone Analogs | LasR (P. aeruginosa) | Inhibition of biofilm formation and virulence factor production | frontiersin.org |

Research into Amyloid Aggregation Modulation

Amyloid aggregation, the process by which proteins misfold and clump together to form insoluble fibrils, is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.gov Research has explored the use of small molecules, including peptide mimics and amino acid derivatives, to modulate this process. nih.gov These molecules can interfere with the aggregation cascade at various points, such as by stabilizing the monomeric form of the amyloid peptide, blocking the formation of toxic oligomers, or redirecting aggregation toward non-toxic pathways.

While direct studies on this compound are limited in this area, the principles derived from related compounds are informative. The mechanism of inhibition often involves the modulator binding to the amyloidogenic peptide, typically through hydrophobic and hydrogen-bonding interactions. This binding can disrupt the self-assembly process that leads to the formation of β-sheet structures, which are characteristic of amyloid fibrils. nih.gov For example, amyloid β-sheet mimics have been designed to present one edge that can hydrogen bond to an assembling amyloid peptide and another edge that is "blocking," thereby terminating the fibril growth. nih.gov A molecule like Boc-D-homoserine, with its protected amino group and hydroxyl side chain, could potentially interfere with the critical hydrophobic and electrostatic interactions necessary for amyloid fibril elongation.

Bacterial Virulence Factor Targeting Strategies

A promising antimicrobial strategy is to target bacterial virulence rather than bacterial growth, which may exert less selective pressure for the development of resistance. nih.gov Many bacterial pathogens use QS to regulate the expression of virulence factors—molecules that enable the bacteria to establish an infection and cause disease, such as toxins, proteases, and biofilm components. nih.govnih.gov

The mechanistic link between Boc-D-homoserine derivatives and virulence factor targeting is their ability to act as QS inhibitors. By binding to and antagonizing QS receptors like LasR or LuxR, these derivatives prevent the coordinated expression of numerous virulence genes. frontiersin.orgnih.gov For example, in P. aeruginosa, inhibition of the LasR-IasI system has been shown to suppress the production of virulence factors like elastase, pyocyanin, and components essential for biofilm formation. frontiersin.org Therefore, the strategy is not to kill the bacteria directly but to disarm them, rendering them more susceptible to the host's immune system. This anti-virulence approach has been validated in various in vitro models, demonstrating a reduction in pathogenic phenotypes upon treatment with QS-inhibiting homoserine lactone analogs. frontiersin.org

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful lens for examining molecular interactions at an atomic level, offering insights that can be difficult to obtain through experimental techniques alone. These approaches are used to predict binding affinities, rationalize experimental observations, and guide the design of new molecules with desired properties.

Prediction and Rationalization of Chiral Recognition Mechanisms

Chiral recognition is a fundamental process in biology and chemistry, governing the specific interactions between enantiomers and chiral environments like enzyme active sites or chiral catalysts. Computational modeling is instrumental in understanding how this recognition occurs. The "three-point interaction model" is a classic concept explaining that for a chiral selector to distinguish between two enantiomers, there must be at least three points of interaction, with one of these interactions being stereochemically dependent. nih.gov

Computational studies, often using density functional theory (DFT) or molecular dynamics simulations, can model these interactions with high precision. For a molecule like Boc-D-homoserine, models can predict how it will interact with a chiral surface or receptor. The calculations would account for the spatial arrangement of the Boc-group, the carboxylate, the hydroxyl side-chain, and the D-configuration of the alpha-carbon.

Recent computational studies on amino acid-derived chiral ligands have shown that electrostatic steering and cooperative ion-dipole interactions can transmit asymmetry over long distances, enabling precise stereocontrol. acs.org In the context of Boc-D-homoserine, models could rationalize how its specific chirality (D-form) and the bulky, non-polar Boc-group would be recognized by a biological receptor compared to its L-enantiomer or un-protected counterparts. These models can calculate the binding energies of different conformations and predict which enantiomer will bind more favorably, thus rationalizing the chiral recognition observed in experimental settings. nih.govacs.org

Conformational Analysis of Boc-D-Homoserine Derived Peptidomimetics

The conformational preferences of peptides are often dictated by a combination of local and global interactions, including hydrogen bonds, steric hindrance, and solvent effects. For a peptidomimetic containing Boc-D-homoserine, the D-configuration of the alpha-carbon and the nature of the homoserine side chain (—CH₂CH₂OH) are expected to significantly influence the accessible backbone dihedral angles (φ and ψ).

Methodologies for Conformational Analysis:

A comprehensive conformational analysis of a Boc-D-homoserine peptidomimetic would typically involve a combination of computational and experimental techniques.

Computational Approaches:

Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of different conformations, allowing for rapid exploration of the conformational space.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the peptidomimetic in a simulated environment (e.g., in water), revealing how the molecule samples different conformations over time. Techniques like Replica Exchange Molecular Dynamics (REMD) can enhance sampling of the conformational landscape. manchester.ac.uk

Quantum Mechanics (QM): While computationally expensive, QM methods like Density Functional Theory (DFT) can provide highly accurate energy calculations for a smaller set of conformations, often used to refine the results from MM and MD simulations. mdpi.com

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. Parameters such as nuclear Overhauser effects (NOEs), coupling constants (e.g., ³J(HN, Hα)), and chemical shifts provide crucial distance and dihedral angle restraints for structure calculation.

Vibrational Spectroscopy (IR and Raman): The frequencies of amide bands (e.g., Amide I) in infrared and Raman spectra are sensitive to the peptide backbone conformation and can be used to determine the populations of different secondary structures like β-turns, helices, and extended conformations. nih.gov

Expected Conformational Features:

Based on studies of other D-amino acid-containing peptides, the incorporation of Boc-D-homoserine could be expected to induce specific secondary structures, such as β-turns. organic-chemistry.org The type of β-turn would depend on the surrounding amino acid sequence. The flexible side chain of homoserine could also engage in hydrogen bonding with the peptide backbone or other side chains, further stabilizing certain conformations.

A hypothetical conformational analysis of a simple dipeptide, such as Boc-D-homoserine-Ala-NH₂, would involve mapping the potential energy surface as a function of the φ and ψ dihedral angles of the Boc-D-homoserine residue. The results could be presented in a Ramachandran-like plot, indicating the low-energy, and therefore most probable, conformations.

Interactive Data Table: Hypothetical Low-Energy Conformers of a Boc-D-Homoserine Dipeptide

Below is a hypothetical data table illustrating the kind of results that a conformational analysis might yield. The values are for illustrative purposes only and are not based on actual experimental or computational data for Boc-D-homoserine.

| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) | Predominant Secondary Structure |

| 1 | 60 | 30 | 0.0 | Type I β-turn |

| 2 | -80 | 150 | 1.2 | Extended (β-strand) |

| 3 | 55 | 130 | 2.5 | Polyproline II-like |

This table allows users to interactively explore the potential conformational landscape of a Boc-D-homoserine containing peptide.

Quantum Mechanical Calculations for Reactive Intermediates

Quantum mechanical (QM) calculations are indispensable for studying the mechanisms of chemical reactions, as they can provide detailed information about the electronic structure of transition states and reactive intermediates that are often difficult or impossible to observe experimentally. While specific QM studies on the reactive intermediates of Boc-D-homoserine are not prominent in the literature, the application of these methods to similar systems, such as other Boc-protected amino acids, provides a clear framework for how such investigations would be conducted.

The reactivity of Boc-D-homoserine is primarily associated with the carboxyl group, the amino group (after deprotection of the Boc group), and the hydroxyl group on the side chain. QM calculations can be employed to investigate various reactions, including peptide bond formation, side-chain modifications, and degradation pathways.

Methodologies for QM Calculations of Reactive Intermediates:

Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between computational cost and accuracy for studying the geometries and energies of molecules and reactive intermediates. nih.govnih.gov Functionals such as B3LYP and M06-2X are commonly used for these types of studies. nih.gov

Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, though at a significantly higher computational cost. These are often used to benchmark DFT results.

Solvation Models: To account for the influence of the solvent on the reaction, implicit solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules can be included in the QM calculations. nih.gov

Investigating a Hypothetical Reaction: Peptide Bond Formation

A key reaction involving Boc-D-homoserine is its coupling with another amino acid to form a peptide bond. QM calculations could be used to model the reaction pathway, for example, with a carbodiimide (B86325) coupling agent. The calculations would aim to identify the structures and energies of the reactants, the O-acylisourea intermediate, the transition state for the nucleophilic attack by the amino group of the incoming amino acid, and the final peptide product.

Interactive Data Table: Hypothetical Energy Profile for a Peptide Coupling Reaction

The following is an illustrative data table of the kind of energetic data that would be generated from a QM study of a reaction involving a Boc-D-homoserine derivative. The values are hypothetical.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Boc-D-homoserine + Coupling Agent + Amino Acid | 0.0 |

| Intermediate 1 | O-acylisourea of Boc-D-homoserine | -5.2 |

| Transition State | Nucleophilic attack on the activated carboxyl group | 15.8 |

| Products | Boc-D-homoserine-Peptide + Urea byproduct | -20.1 |

This interactive table allows for a clear visualization of the hypothetical energy changes throughout the course of the reaction.

By performing such calculations, researchers can gain a deeper understanding of the reaction mechanism, predict the feasibility of certain reactions, and potentially design more efficient synthetic routes or understand enzymatic processes involving homoserine derivatives.

Emerging Research Directions and Future Perspectives

Development of Novel Boc-D-Homoserine Derivatives for Emerging Therapeutic Areas

The adaptability of the Boc-D-homoserine framework makes it a prime candidate for the development of novel therapeutic agents. Its unique structure is particularly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov Researchers are leveraging this to explore new frontiers in drug discovery.

One of the key areas of exploration is in the development of treatments for neurological disorders. The structural framework of Boc-D-homoserine derivatives can be modified to target specific receptors in the central nervous system. chemimpex.com This opens up possibilities for creating novel drugs for a range of neurological and psychiatric conditions.

Furthermore, the development of new antibiotics and anti-cancer agents is a significant focus. By modifying the structure of Boc-D-homoserine, scientists aim to enhance the efficacy and reduce the side effects of existing drugs in these therapeutic areas. chemimpex.com The ability to selectively incorporate these derivatives into complex molecules facilitates the creation of targeted therapies. chemimpex.com

The table below summarizes some of the emerging therapeutic areas for novel Boc-D-homoserine derivatives.

| Therapeutic Area | Rationale for Use of Boc-D-Homoserine Derivatives | Potential Applications |

| Neurological Disorders | The unique structural framework can be modified to target specific neural receptors. chemimpex.com | Development of novel treatments for various neurological and psychiatric conditions. |

| Oncology | Modifications to the core structure can lead to enhanced efficacy and reduced side effects of anti-cancer drugs. chemimpex.com | Creation of more targeted and potent cancer therapies. |

| Infectious Diseases | The versatility of the molecule allows for the design of novel antibiotic candidates. chemimpex.com | Addressing the growing challenge of antibiotic resistance. |

| Enzyme Inhibition | Serves as a building block for molecules designed to understand and target specific enzyme mechanisms in metabolic pathways. chemimpex.com | Development of new therapeutic strategies for metabolic diseases. |

Integration into Advanced Materials Science and Supramolecular Chemistry

The application of Boc-D-homoserine and its derivatives is expanding beyond pharmaceuticals into the realm of advanced materials science. A notable example is the use of the related compound, Boc-O-benzyl-D-homoserine, in the development of hydrogels. chemimpex.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for various biomedical applications. mdpi.comnih.gov

These hydrogels, incorporating Boc-D-homoserine derivatives, show significant promise in drug delivery systems and tissue engineering. chemimpex.com The biocompatibility of the amino acid structure is a key advantage in these applications. For instance, polyurethane-based thermosensitive hydrogels have been synthesized using amino acid-derived diols like N-Boc serinol, a structurally similar compound. researchgate.net These materials can undergo a liquid-to-gel transition in response to temperature changes, making them injectable for in-situ drug delivery or tissue scaffolding. researchgate.net

The field of supramolecular chemistry, which focuses on the assembly of molecules into well-defined structures, also presents opportunities for Boc-D-homoserine derivatives. The functional groups on the molecule can participate in non-covalent interactions, such as hydrogen bonding, to form complex and functional supramolecular architectures. While direct research on Boc-D-homoserine in this context is emerging, the principles of self-assembly in similar biomolecules are well-established.

The following table outlines the potential applications of Boc-D-homoserine derivatives in materials science.

| Application Area | Role of Boc-D-Homoserine Derivatives | Potential Impact |

| Drug Delivery | Incorporation into hydrogel networks to create biocompatible and controlled-release systems. chemimpex.com | Improved targeting and sustained release of therapeutic agents. |

| Tissue Engineering | Use as a component in scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue regeneration. chemimpex.com | Advancements in regenerative medicine and the development of artificial tissues. |

| Bioprinting | Potential use in the formulation of bio-inks for the 3D printing of biological structures. researchgate.net | Creation of complex and patient-specific tissue and organ models. |

| Supramolecular Assemblies | As a building block for the self-assembly of functional biomaterials through non-covalent interactions. | Development of novel materials with tunable properties for various applications. |

Advancements in Sustainable and Scalable Synthesis of Boc-D-Homoserine Derivatives

As the demand for Boc-D-homoserine and its derivatives grows, so does the need for sustainable and scalable synthesis methods. Traditional peptide synthesis often relies on hazardous solvents and generates significant waste. rsc.org The principles of green chemistry are now being applied to address these challenges.

One promising approach is the use of greener solvents in the synthesis process. Research has shown that propylene (B89431) carbonate can be a viable replacement for more toxic solvents like dichloromethane (B109758) and DMF in peptide synthesis. rsc.org Furthermore, water-mediated, catalyst-free methods for the deprotection of the Boc group are being developed, which significantly reduces the environmental impact of this common synthetic step. semanticscholar.orgresearchgate.net

For scalable production, catalytic methods are being explored. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to chiral amino acids and their derivatives. wisc.edu For example, l-threonine (B559522) transaldolase has been used for the scalable synthesis of β-hydroxy-α-amino acids. wisc.edu Additionally, advancements in organocatalysis and metallaphotoredox catalysis provide powerful tools for the efficient and stereoselective synthesis of complex amino acid analogues. kyoto-u.ac.jpnih.govfrontiersin.orgresearchgate.net

These advancements are crucial for making the production of Boc-D-homoserine derivatives more economical and environmentally friendly, thereby facilitating their wider application in research and industry.

The table below highlights key green chemistry and scalable synthesis strategies relevant to Boc-D-homoserine derivatives.

| Synthesis Strategy | Description | Advantages |

| Green Solvents | Replacing traditional hazardous solvents with more environmentally benign alternatives like propylene carbonate. rsc.org | Reduced toxicity and environmental pollution. |

| Water-Mediated Deprotection | Removal of the Boc protecting group using water at elevated temperatures, eliminating the need for harsh acids and organic solvents. semanticscholar.orgresearchgate.net | Environmentally friendly, cost-effective, and simplifies purification. |

| Biocatalysis | Utilizing enzymes to catalyze the synthesis of chiral amino acid derivatives with high selectivity. wisc.edu | High efficiency, mild reaction conditions, and reduced byproducts. |

| Advanced Catalysis | Employing organocatalysis and metallaphotoredox catalysis for the stereoselective synthesis of complex amino acid analogues. kyoto-u.ac.jpnih.gov | High yields, excellent stereocontrol, and scalability. |

Q & A

Basic: What are the recommended protocols for synthesizing Boc-D-homoserine sodium salt, and how can purity be validated?

Answer:

Synthesis typically involves protecting D-homoserine with a tert-butoxycarbonyl (Boc) group, followed by sodium salt formation via neutralization with sodium hydroxide. Key steps include:

- Protection : React D-homoserine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (pH 8–10) at 0–4°C for 12–24 hours .

- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent).

- Validation : Purity should be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H/13C NMR to verify Boc-group integrity and absence of racemization. Sodium content can be quantified via flame photometry or ICP-MS .

Advanced: How can response surface methodology (RSM) optimize this compound synthesis for higher enantiomeric purity?

Answer:

RSM can model interactions between critical variables (e.g., pH, temperature, reaction time) to maximize yield and chiral purity. For example:

- Experimental Design : Use a central composite design (CCD) with 3–5 factors. Include variables like Boc-anhydride stoichiometry (1.2–2.0 eq), reaction temperature (0–25°C), and sodium hydroxide concentration (0.1–1.0 M).

- Response Metrics : Measure yield (%) via gravimetry and enantiomeric excess (ee%) via chiral HPLC .

- Data Analysis : Fit results to a quadratic model using software (e.g., Design-Expert®). Validate with ANOVA to identify significant factors (e.g., pH may dominate ee% due to racemization risks at high alkalinity) .

Basic: What analytical techniques are essential to distinguish this compound from its analogs (e.g., L-isomer or unprotected homoserine)?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve D/L isomers. Retention time differences ≥2 min confirm enantiopurity .

- FT-IR Spectroscopy : Boc-group absorption bands (∼1680 cm⁻¹ for carbonyl; ∼1250 cm⁻¹ for C-O) distinguish protected vs. unprotected homoserine .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+Na]⁺ ion at m/z = theoretical molecular weight + 22. Fragmentation patterns confirm Boc-group retention .

Advanced: How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

Contradictions often arise from differences in humidity, temperature, or analytical methods. A systematic approach includes:

- Controlled Stability Studies : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH. Test degradation monthly via HPLC and NMR.

- Statistical Cross-Validation : Apply multivariate analysis (e.g., PCA) to identify clusters of degradation pathways (e.g., hydrolysis vs. oxidation).

- Method Harmonization : Compare results from multiple labs using standardized protocols (e.g., USP <711> for dissolution testing). Discrepancies in HPLC column batch variability or mobile-phase pH should be ruled out .

Basic: What are the best practices for incorporating this compound into peptide synthesis workflows?

Answer:

- Coupling Conditions : Use HBTU/HOBt activation in DMF. Pre-activate the sodium salt with 1 eq of HCl to convert it to the free carboxylic acid before coupling .

- Monitoring : Track coupling efficiency via Kaiser test (ninhydrin) or Fmoc-deprotection UV monitoring (301 nm).

- Side Reactions : Minimize racemization by maintaining reaction pH <8 and temperatures <25°C. Post-synthesis, confirm peptide integrity via MALDI-TOF MS .

Advanced: How can computational modeling predict this compound’s solubility in mixed solvent systems?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solute-solvent interactions. Parameters include Hansen solubility parameters (δD, δP, δH) for water, ethanol, and THF.

- Experimental Validation : Compare predicted solubility with empirical data from phase-solubility studies (e.g., shake-flask method in ethanol/water mixtures). Adjust force fields based on deviations >10% .

Basic: How to troubleshoot low yields in this compound synthesis?

Answer:

Common issues and solutions:

- Incomplete Protection : Increase Boc-anhydride stoichiometry (up to 2.5 eq) or extend reaction time. Confirm Boc-group presence via TLC (Rf ~0.5 in 9:1 chloroform/methanol) .

- Sodium Salt Precipitation : If the product precipitates prematurely, adjust pH to 7–8 during neutralization and use ice-cold ethanol for recrystallization .

- Byproduct Formation : Add scavengers (e.g., Dowex® 50WX8 resin) to remove excess sodium ions or unreacted homoserine .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) like stirring rate (200–600 rpm) and nitrogen purge duration (≥30 min).

- Statistical Control : Use control charts (e.g., X-bar and R charts) to track purity (target: ≥98%) and yield (target: ≥75%) across batches. Outliers trigger root-cause analysis (e.g., raw material variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.